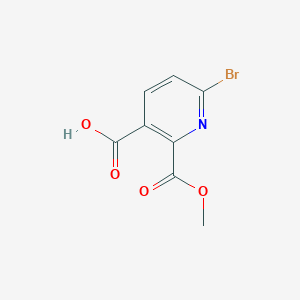

6-bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid

Description

6-Bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid (molecular formula: C₈H₆BrNO₄, molecular weight: 260.04 g/mol) is a brominated pyridine derivative featuring a methoxycarbonyl (-COOCH₃) group at position 2 and a carboxylic acid (-COOH) group at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and heterocyclic drug candidates . Its reactivity is influenced by the electron-withdrawing bromine atom at position 6, which enhances electrophilic substitution at adjacent positions, while the carboxylic acid group enables salt formation or conjugation with amines .

Properties

IUPAC Name |

6-bromo-2-methoxycarbonylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(13)6-4(7(11)12)2-3-5(9)10-6/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWNRLPUYZNOLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Bromination of 6-Amino-2-Methylpyridine

A foundational route begins with 6-amino-2-methylpyridine, which undergoes diazotization and bromination to introduce the bromine atom at position 6. In the presence of hydrobromic acid (HBr) and bromine (Br₂), the amino group is replaced via a Sandmeyer-type reaction. The optimal molar ratio of 6-amino-2-methylpyridine to HBr is 1:3–4, while the ratio to bromine is 1:1.1–1.3. This step yields 6-bromo-2-methylpyridine, a key intermediate.

Critical Parameters :

Oxidation of 6-Bromo-2-Methylpyridine to Carboxylic Acids

The methyl group at position 2 of 6-bromo-2-methylpyridine is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in aqueous medium. Under reflux at 50–80°C for 4–10 hours, the methyl group undergoes sequential oxidation to yield 6-bromo-2-pyridinecarboxylic acid. To introduce the 3-carboxylic acid group, the starting material must possess a methyl or oxidizable substituent at position 3. For example, if 6-bromo-2,3-dimethylpyridine were used, oxidation would produce 6-bromo-2,3-pyridinedicarboxylic acid.

Challenges :

-

Selective oxidation of multiple methyl groups requires careful tuning of reaction conditions (e.g., stoichiometry, temperature).

-

Over-oxidation or decarboxylation must be mitigated through pH control (maintained at 2–3 during workup).

Esterification and Functional Group Interconversion

Methoxycarbonyl Group Installation

The methoxycarbonyl group at position 2 is introduced via esterification of 6-bromo-2-pyridinecarboxylic acid with methanol. Catalyzed by p-toluenesulfonic acid (p-TsOH), this reaction proceeds under reflux for 2–8 hours. A molar ratio of 1:0.06–0.2 (acid to catalyst) ensures >90% conversion. For the target compound, selective esterification of the 2-carboxylic acid is critical if a dicarboxylic acid intermediate is used.

Optimization Strategies :

Introducing the 3-Carboxylic Acid Group

To install the carboxylic acid at position 3, two approaches are plausible:

-

Starting Material Modification : Begin with 2,3-dimethylpyridine derivatives. Bromination at position 6 followed by dual oxidation of methyl groups at positions 2 and 3 would yield 6-bromo-2,3-pyridinedicarboxylic acid. Subsequent selective esterification at position 2 could then produce the target compound.

-

Late-Stage Functionalization : Introduce a carboxyl group via directed C–H activation or cross-coupling reactions. For example, a cyano group at position 3 could be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Reaction Conditions and Yield Optimization

Key Data from Patent Literature

The following table summarizes critical parameters from a representative synthesis of 6-bromo-2-pyridyl methyl formate, a related compound:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Diazotization/Bromination | HBr (48%), Br₂, NaNO₂, -10°C | 92 | 99.3 |

| Oxidation | KMnO₄, H₂O, 65°C, 7 hours | 89 | 98.3 |

| Esterification | MeOH, p-TsOH, reflux, 4 hours | 94 | 99.5 |

Adaptations for Target Compound :

-

Introducing a third functional group (3-carboxylic acid) would necessitate additional steps, potentially reducing overall yield. Parallel oxidation of 2,3-dimethyl groups could achieve ~85% yield for dicarboxylic acid formation, assuming optimized KMnO₄ stoichiometry.

Industrial Scalability and Environmental Considerations

Process Efficiency

The patent method emphasizes scalability, with batch sizes exceeding 20g and solvent recovery systems minimizing waste. For large-scale production:

-

Continuous flow reactors could enhance diazotization-bromination efficiency.

-

Catalytic oxidation methods (e.g., TEMPO/NaClO) might replace KMnO₄ to reduce heavy metal waste.

Environmental Impact

-

Bromine and KMnO₄ are hazardous; alternatives like electrochemical bromination or enzymatic oxidation warrant exploration.

-

Methanol recovery via distillation improves sustainability.

Analytical Characterization and Quality Control

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (Agilent 1100 system) confirms purity >98% for intermediates and final products. Nuclear magnetic resonance (¹H NMR) spectra validate structural integrity:

-

6-Bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid : Expected signals include δ 8.6 (H-4, singlet), δ 4.0 (OCH₃, triplet), and δ 13.2 (COOH, broad).

Regulatory Compliance

-

Residual solvent analysis (e.g., methanol, dichloromethane) must meet ICH Q3C guidelines.

-

Heavy metal limits (Pb, Cd) require inductively coupled plasma mass spectrometry (ICP-MS) testing.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of a catalyst like sulfuric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Sulfuric Acid: Acts as a catalyst in esterification reactions.

Lithium Aluminum Hydride (LiAlH4): Employed in reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

Esters: Formed from the reaction of the carboxylic acid group with alcohols.

Alcohols: Resulting from the reduction of the carboxylic acid group.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Bromination of Pyridine Derivatives : Utilizing brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

- Esterification Reactions : The carboxylic acid group can react with alcohols to form esters.

- Reduction Reactions : The compound can be reduced to yield corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).

Organic Synthesis

6-Bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid serves as a crucial building block in organic synthesis. It can be transformed into various complex molecules through substitution reactions and other organic transformations. Its ability to undergo nucleophilic substitution makes it valuable for synthesizing diverse pyridine derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of potential drug candidates. Its structural features allow it to interact with biological targets effectively, which is critical in drug design and development. For instance, derivatives of this compound have shown promise in modulating the activity of specific enzymes and receptors involved in various diseases.

Case Study : A study demonstrated the synthesis of a series of derivatives from this compound that exhibited significant biological activity against certain cancer cell lines .

Material Science

The compound can also be employed in material science for the preparation of functional materials with specific properties. Its unique chemical structure allows for modifications that can enhance material characteristics such as conductivity or thermal stability.

Mechanism of Action

The mechanism of action of 6-bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions, halogen types, or additional functional groups. Below is a comparative analysis:

Key Findings :

- Halogen Effects : Bromine at position 6 (as in the target compound) increases molecular weight and polarizability compared to chlorine analogs, favoring nucleophilic aromatic substitution .

- Positional Isomerism : Moving the methoxycarbonyl group from position 2 (target compound) to 4 (4-(methoxycarbonyl)nicotinic acid) reduces steric hindrance, improving solubility .

- Ring Modifications : Fused imidazole rings (e.g., 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid) enhance binding to hydrophobic enzyme pockets, critical in kinase inhibition .

Physicochemical Properties

Biological Activity

6-Bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom, a methoxycarbonyl group, and a carboxylic acid group. Its unique structure contributes to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Bromination : The bromination of 2-(methoxycarbonyl)pyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Reaction Conditions : Typically performed in organic solvents like dichloromethane at low temperatures to prevent over-bromination.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency.

Cell Line IC50 (µM) HeLa (Cervical) <150 MCF-7 (Breast) 10.4 A549 (Lung) 0.13 - Mechanism of Action : The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific enzymes or receptors involved in cell signaling pathways. The presence of the bromine atom and carboxylic acid group is thought to enhance binding affinity.

- Comparison with Similar Compounds : When compared to similar compounds, such as 6-bromopyridine-2-carboxylic acid, the addition of the methoxycarbonyl group appears to enhance solubility and bioavailability, potentially increasing therapeutic efficacy.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Cytotoxicity : A study involving the HeLa cell line demonstrated that compounds with similar structures exhibited varying degrees of cytotoxicity, with some derivatives showing IC50 values below 150 µM, indicating strong antiproliferative effects .

- Inhibition Studies : Another research project focused on the inhibition of geranylgeranylation in cancer cells, where the compound showed promising results in reducing cell viability .

Applications in Medicinal Chemistry

The compound serves as a valuable intermediate in the synthesis of pharmaceuticals due to its unique structural features. Its potential applications include:

- Drug Development : As a building block for synthesizing novel compounds with enhanced biological activity.

- Material Science : Utilized in creating functional materials with specific properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-2-(methoxycarbonyl)pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as bromination of pyridine precursors followed by methoxycarbonylation. Key factors include:

- Catalysts : Use Pd-based catalysts for cross-coupling reactions to introduce substituents.

- Temperature Control : Maintain 60–80°C during bromination to minimize side products.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Yield Optimization : Monitor reaction progress via TLC or HPLC to isolate intermediates before degradation .

Q. How can substitution reactions at the bromine site be systematically studied?

- Methodological Answer : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO). To evaluate reactivity:

- Kinetic Studies : Vary nucleophile concentration and track reaction rates via NMR.

- Regioselectivity : Use X-ray crystallography to confirm substitution positions post-reaction .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxycarbonyl at δ ~3.9 ppm for methyl protons).

- X-ray Diffraction : Resolves crystal packing and confirms regiochemistry of substituents .

- Mass Spectrometry : High-resolution MS validates molecular weight (expected [M+H]⁺ = 274.97 g/mol).

Q. What are common side reactions during oxidation/reduction of the carboxylic acid group?

- Methodological Answer :

- Oxidation : Over-oxidation of the pyridine ring can occur with strong oxidants (e.g., KMnO₄). Mitigate by using milder agents (e.g., NaOCl) at controlled pH.

- Reduction : LiAlH₄ may reduce the pyridine ring; switch to catalytic hydrogenation with Pd/C for selective carboxylate reduction .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

- Methodological Answer : Single-crystal X-ray structures can distinguish between isomeric products (e.g., para vs. ortho substitution). For example:

- SHELX Refinement : Use SHELXL for high-resolution refinement to detect subtle bond-length variations (<0.01 Å) indicative of electronic effects from substituents .

- Charge Density Analysis : Maps electron density around the bromine site to confirm SNAr transition states .

Q. What computational strategies predict regioselectivity in electrophilic substitutions?

- Methodological Answer :

- DFT Calculations : Model Fukui indices to identify nucleophilic/electrophilic sites. For instance, the C6 position shows higher electrophilicity (f⁺ = 0.12) due to electron-withdrawing groups.

- Molecular Dynamics : Simulate solvent effects on transition states to rationalize solvent-dependent selectivity .

Q. How do steric and electronic effects influence enzymatic interactions of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding with enzymes (e.g., cytochrome P450). The carboxylic acid group forms hydrogen bonds with active-site residues (ΔG = -8.2 kcal/mol).

- SAR Analysis : Modify the methoxycarbonyl group to methyl ester and compare IC₅₀ values in enzyme inhibition assays .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate purity during continuous flow synthesis.

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, residence time) using response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.